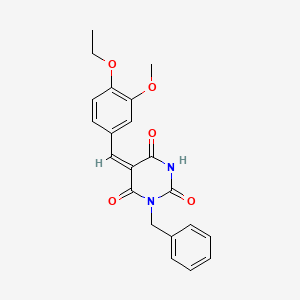
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as BmMT and is widely used in various scientific studies due to its ability to inhibit specific enzymes and proteins.
Wirkmechanismus
The mechanism of action of BmMT involves the covalent modification of the active site of PTPs and PDIs, leading to their inhibition. BmMT contains a thiol reactive group that reacts with the cysteine residue in the active site of these enzymes, leading to the formation of a covalent bond. This covalent bond prevents the enzyme from carrying out its normal function, leading to its inhibition.
Biochemical and Physiological Effects:
BmMT has been shown to have various biochemical and physiological effects. Inhibition of PTPs by BmMT has been shown to lead to the activation of various signaling pathways such as the insulin signaling pathway, which plays a critical role in glucose homeostasis. Inhibition of PDIs by BmMT has been shown to lead to the accumulation of misfolded proteins in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR) pathway. These effects make BmMT a valuable tool in the study of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BmMT has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and proteins, allowing for the study of their functions in various cellular processes. Another advantage is its stability and solubility in various solvents, making it easy to handle in the lab. However, one limitation is its potential toxicity, which can affect the viability of cells and tissues. Another limitation is its specificity, which can limit its use in the study of other enzymes and proteins.
Zukünftige Richtungen
There are several future directions for the use of BmMT in scientific research. One direction is the study of its effects on other enzymes and proteins that play a critical role in various cellular processes. Another direction is the development of more potent and selective inhibitors based on the structure of BmMT. Additionally, the use of BmMT in drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis method of BmMT involves the reaction of 4-bromo-2-nitrophenyl 4-(acetylamino)benzenesulfonate with morpholine-4-carbodithioic acid in the presence of a reducing agent such as sodium dithionite. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile and is carried out under mild conditions. The resulting product is then purified using column chromatography to obtain pure BmMT.
Wissenschaftliche Forschungsanwendungen
BmMT has been widely used in scientific research due to its ability to inhibit specific enzymes and proteins. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BmMT has also been shown to inhibit the activity of protein disulfide isomerases (PDIs), which are involved in the folding and maturation of proteins in the endoplasmic reticulum. These inhibitory effects make BmMT a valuable tool in the study of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S2/c1-13(23)21-15-3-5-16(6-4-15)29(24,25)27-18-7-2-14(20)12-17(18)19(28)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDPEIGFNNXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)
